N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide
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Overview
Description
N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an alkyne, a dioxolane ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the dioxolane ring: This can be achieved by reacting but-3-yn-1-ol with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring.
Acetylation: The dioxolane intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether formation: The acetylated dioxolane is reacted with a thiol compound under basic conditions to form the thioether linkage.
Amidation: Finally, the thioether intermediate is reacted with an amine, such as ethylamine, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Amines, alcohols, bases such as sodium hydroxide
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alkene, alkane
Substitution: Various substituted acetamides
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The unique combination of functional groups makes this compound useful in the design of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions, due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The alkyne group can participate in click chemistry reactions, while the thioether and acetamide groups can form hydrogen bonds or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide: This compound also contains an alkyne group and is used in proteomic studies.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features an alkyne group and is a precursor to biologically active natural products.
Uniqueness
N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide is unique due to its combination of an alkyne, dioxolane, and thioether functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
S-(2-acetamidoethyl) 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanethioate |
InChI |
InChI=1S/C13H19NO4S/c1-3-4-5-13(17-7-8-18-13)10-12(16)19-9-6-14-11(2)15/h1H,4-10H2,2H3,(H,14,15) |
InChI Key |
CQLAIXGTCQTSST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSC(=O)CC1(OCCO1)CCC#C |
Origin of Product |
United States |
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